Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate
Description
Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a phenyl substituent at position 3, an aminomethyl group at position 1, and a methyl ester at the same position. Its structural complexity arises from the strained cyclobutane ring, which influences its reactivity and physicochemical properties.
Properties
IUPAC Name |
methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12(15)13(9-14)7-11(8-13)10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMZPBUGKXWMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)C2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted cyclobutanone with an aminomethylating agent, followed by esterification with methanol in the presence of a catalyst such as trimethylchlorosilane . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: The phenyl group and the aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenyl group may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Methyl 1-(Methylamino)Cyclobutanecarboxylate Hydrochloride
Key Differences :
- Functional Groups: Replaces the aminomethyl group with a methylamino group and exists as a hydrochloride salt.
- Synthesis: Synthesized via reaction with 4-toluenesulfonate monohydrate, yielding an 80% product .
- Structural Data: The ¹H-NMR (DMSO-D6) shows distinct peaks at δ 9.10 (broad singlet, 2H) and δ 2.56–2.31 (m, 7H), indicating proton environments influenced by the methylamino group and cyclobutane ring .
- Applications: Likely serves as a precursor for bioactive molecules due to its amino-ester motif.
1-(3-Chlorophenyl)-3-Methylcyclobutane-1-Carboxylic Acid
Key Differences :
- Functional Groups : Substitutes the methyl ester with a carboxylic acid and introduces a 3-chlorophenyl group.
- Molecular Weight: 224.69 g/mol (vs. higher for the target compound due to the absence of the aminomethyl group) .
- Applications : The carboxylic acid moiety may enhance metal-binding properties, making it suitable for coordination chemistry or polymer synthesis .
Methyl 1-Amino-3-Methoxycyclobutane-1-Carboxylate Hydrochloride
Key Differences :
- Substituents : Replaces the phenyl group with a methoxy group at position 3.
- Formula: C₇H₁₄ClNO₃ (simpler than the target compound’s likely formula) .
- Physicochemical Properties : The methoxy group increases hydrophilicity, while the hydrochloride salt improves crystallinity and solubility in polar solvents .
Methyl (3-Hydroxyphenyl)-Carbamate
Key Differences :
- Core Structure : Lacks a cyclobutane ring; instead, it features a carbamate-linked hydroxyphenyl group.
- Toxicity Profile : Classified under GHS 1.0 with specific handling requirements (e.g., emergency contact information) .
- Applications: Potential use in agrochemicals or polymer additives due to its carbamate functionality .
Comparative Data Table
Research Findings and Implications
- Ring Strain Effects: Cyclobutane derivatives (e.g., target compound vs.
- Solubility Trends : Hydrochloride salts (e.g., ) show improved aqueous solubility compared to free bases, critical for pharmaceutical formulations.
- Functional Group Impact: The aminomethyl group in the target compound may confer unique bioactivity, whereas carboxylic acid derivatives (e.g., ) are more suited for industrial applications like polymer synthesis.
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